3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
“Benzamide, 3-chloro-N-(4-pyridinylmethyl)-” is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with a 3-chloro substitution and a N-(4-pyridinylmethyl)- group .Scientific Research Applications
Fungicide Composition
3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine, as part of the compound Fluazinam, has applications in fungicides. Fluazinam shows interactions like N—H⋯F hydrogen bonds, forming inversion dimers and chains along [100] in its crystal form, indicating its stability and interaction properties in agricultural applications (Jeon, Kim, Lee, & Kim, 2013).
Chemical Synthesis
This compound is involved in chemical reactions such as C(sp2)−H activation and CE (E = CH, N) bonds reduction, highlighting its reactivity and potential in synthetic organic chemistry (Barrio, Esteruelas, & Oñate, 2004).
Intermediate in Synthesis
It serves as an intermediate in synthesizing other compounds like flazasulfuron, underlining its importance in the development of new chemical entities (Yi-hui, 2009).
Synthesis of Pesticides
This compound is utilized in the synthesis of various pesticides, demonstrating its applicability in agrichemical research (Xin-xin, 2006).
As a Key Intermediate
It acts as a key intermediate for the synthesis of herbicides like trifloxysulfuron, showing its versatile use in the development of agricultural chemicals (Hang-dong, 2010).
Regioexhaustive Functionalization
This compound has been explored for regioexhaustive functionalization, indicating its potential in creating diverse derivatives for varied applications (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
properties
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8/h1-5,7H,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYKFYYOSXBQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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